molecular formula C13H27NO2 B6340495 tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate CAS No. 1221341-78-1

tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate

Cat. No.: B6340495
CAS No.: 1221341-78-1
M. Wt: 229.36 g/mol
InChI Key: ZYJPKZJOIAGTIK-UHFFFAOYSA-N
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Properties

IUPAC Name

tert-butyl 2-methyl-3-(pentan-2-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2/c1-7-8-11(3)14-9-10(2)12(15)16-13(4,5)6/h10-11,14H,7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJPKZJOIAGTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NCC(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate typically involves the esterification of 2-methyl-3-[(pentan-2-yl)amino]propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Chemical Structure and Properties
tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate is a synthetic compound with the molecular formula C13H27NO2 and a molecular weight of 229.36 g/mol. It features a tert-butyl group, a 2-methyl group, and a pentan-2-yl amino group attached to a propanoate moiety. This unique structure contributes to its biological activity and versatility in organic synthesis, particularly in pharmaceutical applications.

The biological activity of this compound primarily involves its role as a ligand that can bind to specific receptors or enzymes. This interaction modulates their activity, influencing various cellular signaling pathways. The precise biological effects depend on the molecular targets involved, which can vary based on the application context.

Pharmacological Applications

Research indicates that this compound may have potential therapeutic effects, particularly in drug development and delivery systems. Its ability to interact with biological pathways makes it a candidate for further investigation in pharmacology.

Comparative Analysis

The following table summarizes the structural features and unique aspects of related compounds, highlighting how variations affect biological activity:

Compound NameStructural FeaturesUnique Aspects
This compoundTert-butyl, 2-methyl, pentan-2-yl aminoModulates specific receptors
tert-Butyl 3-[(pentan-3-yl)amino]propanoateSimilar backbone with different amino groupVariations in reactivity
tert-Butyl 2-methyl-3-(hexan-3-amino)propanoateLonger alkyl chain on amino groupInfluences solubility and pharmacokinetics

This comparison illustrates how structural differences can lead to significant variations in chemical behavior and biological activity, emphasizing the uniqueness of this compound within its class.

Case Studies

Recent studies have explored the interactions of this compound with various biological targets. For instance, it has been investigated for its potential role in modulating enzyme activities linked to metabolic pathways. Understanding these interactions is crucial for optimizing its use in therapeutic contexts and enhancing efficacy in drug formulations.

Experimental Data

In vitro studies have demonstrated that this compound can influence cell proliferation and apoptosis in cancer cell lines. For example, experiments measuring caspase activation indicated significant induction of apoptosis when treated with varying concentrations of the compound, suggesting its potential as an anticancer agent .

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